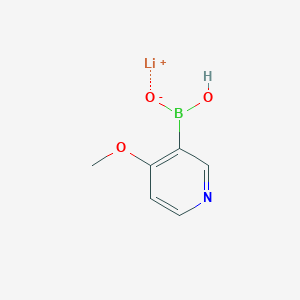

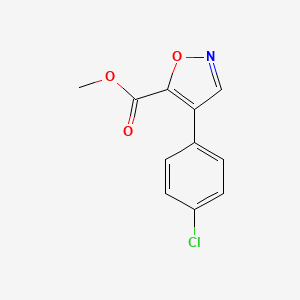

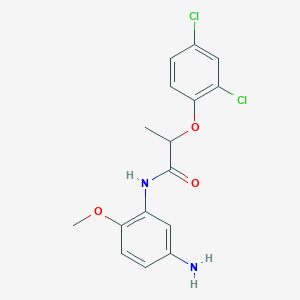

![molecular formula C16H11N3O B1463725 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255783-84-6](/img/structure/B1463725.png)

2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Overview

Description

The compound “2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule that likely contains a pyrazolo[1,5-a]pyrazin-4(5H)-one core structure with a naphthalen-1-yl group attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been synthesized using palladium-catalyzed solvent-free reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Scientific Research Applications

Antimicrobial and Anti-proliferative Activities

A study by Mansour et al. (2020) synthesized derivatives of pyrazole, including compounds related to 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one. These compounds showed promising antimicrobial and antiproliferative activities, particularly against HCT-116 cancer cells, indicating potential applications in cancer research and antimicrobial therapy (Mansour et al., 2020).

Antioxidant Activity

Jasril et al. (2019) reported on the synthesis of pyrazoline analogs, including structures akin to this compound. Their study highlighted significant antioxidant activities in these compounds, demonstrating their potential as antioxidants in various applications (Jasril et al., 2019).

Anticonvulsant Potential

Bhandari et al. (2013) synthesized new 2-pyrazoline derivatives and evaluated their anticonvulsant activities. Their findings suggest that these derivatives, related to this compound, could have potential use as anticonvulsant agents (Bhandari et al., 2013).

Fluorescent Probing and Imaging Applications

Dai et al. (2014) developed a two-photon fluorescent probe based on the naphthalene–pyrazoline fluorophore, similar to this compound. This probe showed high sensitivity and selectivity in detecting glutathione, making it a valuable tool for biological and medical imaging (Dai et al., 2014).

Anti-Inflammatory Activity

Shroff et al. (2017) synthesized pyrazoline derivatives and evaluated their anti-inflammatory activity. This suggests the potential use of this compound-related compounds in the development of anti-inflammatory drugs (Shroff et al., 2017).

Opto-Electronic Applications

Ramkumar and Kannan (2015) designed and synthesized novel heterocyclic compounds, including materials related to this compound, for opto-electronic applications. These materials exhibited blue and green emission, suggesting their use in electronic devices like LEDs (Ramkumar & Kannan, 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds have been hypothesized to inhibit phosphodiesterase (PDE) 2A, which could potentially be a novel approach to treat cognitive impairment in neuropsychiatric and neurodegenerative disorders through augmentation of cyclic nucleotide signaling pathways in brain regions associated with learning and memory .

Future Directions

Properties

IUPAC Name |

2-naphthalen-1-yl-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c20-16-15-10-14(18-19(15)9-8-17-16)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHAYAPCYORCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CNC(=O)C4=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

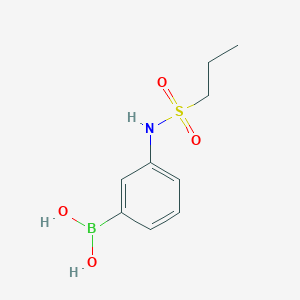

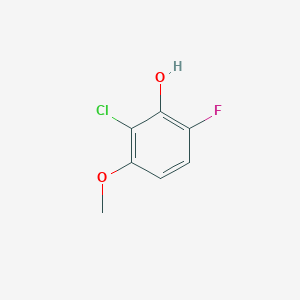

![3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1463646.png)

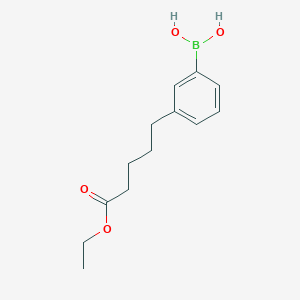

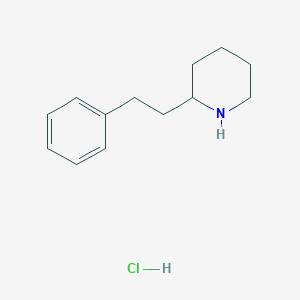

![5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463652.png)

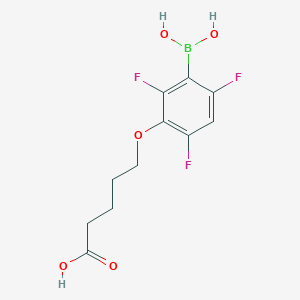

![2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride](/img/structure/B1463656.png)